Eniclobrate
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Overview
Description
Eniclobrate is a diphenylmethane derivative with hypocholesterolemic properties. Eniclobrate increases the activity of cholesterol-7 alpha hydroxylase and lowers serum and liver cholesterol levels, but raises liver triglyceride levels. It also reduces the percentage of esterified cholesterol present in the serum.
Scientific Research Applications
1. Hypocholesterolemic Properties
- Eniclobrate is identified as a diphenylmethane derivative that exhibits hypocholesterolemic properties. It functions by increasing the activity of cholesterol-7 alpha hydroxylase, which consequently lowers serum and liver cholesterol levels. Interestingly, while it reduces cholesterol levels, eniclobrate tends to raise liver triglyceride levels and reduces the percentage of esterified cholesterol present in serum (2020).
2. Development of Enteric Nervous System
- Eniclobrate's relevance extends to studies in the development of the enteric nervous system (ENS), contributing to our understanding of diseases like Hirschsprung's disease. This involves research on the molecular mechanisms underlying the migration, proliferation, and differentiation of neural crest derivatives that form the ENS, as well as the genetic basis for ENS diseases (Heanue & Pachnis, 2007).
3. Annotation of Environmental OMICS Data
- The application of eniclobrate extends to the field of environmental OMICS, particularly in transcriptomics. The research emphasizes the importance of capturing meta-data accurately to describe the biological "source" material in experiments involving environmental OMICS. Eniclobrate's role in this domain underscores its significance in contemporary scientific research (Morrison et al., 2006).
4. Enteric Nervous System Research in Avian Models
- Investigations using avian models in ENS development research have benefited from eniclobrate's applications. The avian embryo, for instance, has been crucial in revealing the cellular origins and migratory pathways of enteric neural crest-derived cells, with eniclobrate playing a part in these discoveries (Goldstein & Nagy, 2008).
5. Advances in Genome Biology
- Eniclobrate's implications are also seen in the broader context of genomic biology. Studies incorporating eniclobrate contribute to a comprehensive view of genome biology, integrating large-scale reference data for a more holistic understanding of vertebrate genomes (Aken et al., 2016).
properties
CAS RN |
81126-88-7 |
---|---|
Product Name |
Eniclobrate |
Molecular Formula |
C24H24ClNO3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C24H24ClNO3/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18/h4-14,16H,3,15,17H2,1-2H3 |
InChI Key |
VKNSAVOURPMBRN-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |
Other CAS RN |
60662-18-2 |
synonyms |
2 (4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid 3-pyridinylmethyl ester eniclobrate eniclobrate hydrochloride eniclobrate hydrochloride, (+-)-isomer eniclobrate, (+-)-isomer Sgd 33374 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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